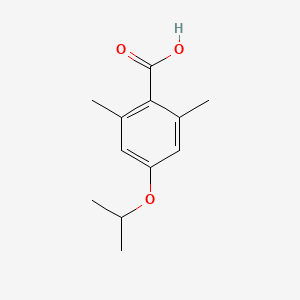

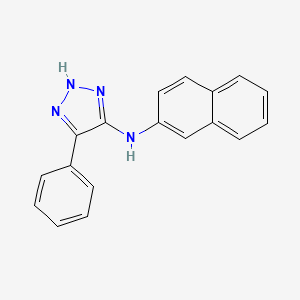

N-(2-aminoethyl)-2-(methylamino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-aminoethyl)-2-(methylamino)benzamide, also known as BMEA, is a chemical compound that has been extensively studied for its potential use in scientific research. BMEA is a derivative of benzamide, which is a common structural motif found in many biologically active compounds. In

Applications De Recherche Scientifique

Neuroleptic Activity : Benzamides, including N-(2-aminoethyl)-2-(methylamino)benzamide derivatives, have been synthesized and evaluated for their neuroleptic activities. These compounds demonstrate a good correlation between their structure and activity, with some showing significant potency as potential drugs for the treatment of psychosis (Iwanami et al., 1981).

Cancer Treatment : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, acts as an isotype-selective histone deacetylase (HDAC) inhibitor. It effectively blocks cancer cell proliferation and induces apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Antiproliferative Activity : Certain benzamide derivatives, including analogues of N-(2-aminoethyl)-2-(methylamino)benzamide, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showing potential as sigma-1 receptor agonists with anti-cancer activity (Youssef et al., 2020).

Melanoma Imaging and Therapy : Benzamide derivatives have been used for imaging melanoma and melanoma metastases. They demonstrate high tumor uptake and are being evaluated for their use in molecular imaging and as transporters for cytostatic agents (Oltmanns et al., 2009).

Colorimetric Sensing : Certain benzamide derivatives can act as colorimetric sensors, showing a drastic color transition in response to fluoride anion, which could be attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Antiarrhythmic Activity : N-(piperidylalkyl)trifluoroethoxybenzamides, a related group of benzamides, have shown oral antiarrhythmic activity in animal models. These compounds, including derivatives like flecainide acetate, have been studied extensively and selected for clinical trials (Banitt et al., 1977).

Antibacterial Activity : Benzamide derivatives like 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide have been shown to exhibit antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).

Monoamine Oxidase-B Inhibitors : Some benzamide analogues, such as N-(2-aminoethyl)benzamide, are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), a key enzyme involved in neurotransmitter metabolism (Annan & Silverman, 1993).

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-(methylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDWDGJVBBBKHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734213 |

Source

|

| Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-(methylamino)benzamide | |

CAS RN |

174878-15-0 |

Source

|

| Record name | N-(2-Aminoethyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

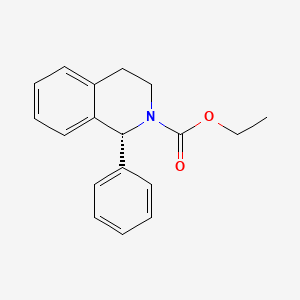

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)